molecular formula C14H17NO4 B3427784 Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- CAS No. 61935-49-7

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

Cat. No. B3427784
CAS RN: 61935-49-7
M. Wt: 263.29 g/mol
InChI Key: NVZVMVSTQZDUJQ-NWDGAFQWSA-N
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Description

“Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” is an organic compound with the molecular formula C14H17NO41. It’s a derivative of cyclopentanecarboxylic acid2.



Synthesis Analysis

The synthesis of cyclopentanecarboxylic acid derivatives can be achieved through various methods. For instance, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene2. However, the specific synthesis process for “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” is not provided in the available resources.



Chemical Reactions Analysis

The chemical reactions involving “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” are not explicitly mentioned in the available resources. However, as a derivative of cyclopentanecarboxylic acid, it may participate in reactions similar to other carboxylic acids2.



Physical And Chemical Properties Analysis

“Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” has a molecular weight of 263.29 g/mol1. Other physical and chemical properties are not explicitly mentioned in the available resources.


Scientific Research Applications

Supramolecular Self-Assembly

  • Novel patterns of supramolecular self-assembly are facilitated by tetrameric R44(12) rings of C2 symmetry, as found in the crystal structures of related cyclopentanecarboxylic acids. This uncommon C2 symmetry in tetramers contributes to understanding patterns of close packing in crystal structures (Kălmăn et al., 2002).

Synthesis of Amino Acid Analogues

  • Enantioselective synthesis of cyclopentanedicarboxylic amino acid, an L-glutamic acid analogue, demonstrates the compound's potential as a building block for novel organic compounds (Battistini et al., 2004).

Hydrogen Bonding in Crystal Structures

  • Detailed analysis of hydrogen bonding patterns in the crystal structures of cyclopentanecarboxylic acid derivatives highlights diverse forms of supramolecular self-assembly. These insights can inform the design of new materials with tailored properties (Kălmăn et al., 2001).

Synthesis of Constrained Tryptophan Derivatives

  • Cyclopentanecarboxylic acid derivatives have been used to synthesize conformationally constrained tryptophan analogues for peptide and peptoid conformation elucidation studies. This approach helps in understanding peptide structures and functions (Horwell et al., 1994).

Electrolytic Dissociation in Pharmaceutical Intermediates

  • Cyclopentanedicarboxylic acids, used as pharmaceutical intermediates, exhibit unique properties in solution related to their electrolytic dissociation. Understanding these properties is crucial for their effective use in pharmaceutical applications (Kvaratskhelia et al., 2013).

Safety And Hazards

The safety and hazards associated with “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” are not provided in the available resources. It’s always important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the study and application of “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” are not explicitly mentioned in the available resources. However, given its complex structure, it could be of interest in various fields of organic chemistry.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or experts in the field.


properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)11-7-4-8-12(11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVMVSTQZDUJQ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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